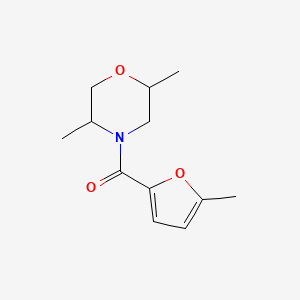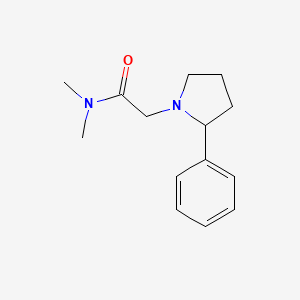
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as BPIC, is a chemical compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects that make it a useful tool in the study of certain biological processes. In
作用機序
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide involves its binding to the dopamine D3 receptor and inhibition of certain enzymes. The binding of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide to the dopamine D3 receptor leads to the activation of certain signaling pathways, which can affect various physiological processes. The inhibition of enzymes by N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide can lead to the accumulation of certain neurotransmitters, which can affect neuronal signaling.
Biochemical and Physiological Effects
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine release in certain brain regions, which can affect reward processing and motivation. N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to improve cognitive function in animal models, possibly through its inhibition of acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for use in lab experiments. The compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying certain neurological processes. N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide also has a relatively low toxicity, which makes it safe for use in animal studies. However, the limitations of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide include its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of research is the exploration of its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the development of more efficient synthesis methods for N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide and its effects on various physiological processes.
合成法
The synthesis of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 1-benzyl-3-pyrrolidinone with 2-chloro-3-nitrobenzoic acid in the presence of a base catalyst. The resulting compound is then reduced using hydrogen gas and a palladium catalyst to yield N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis method has been optimized to produce high yields of N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide with high purity.
科学的研究の応用
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential use in scientific research, particularly in the study of certain biological processes. The compound has been found to have a high affinity for the dopamine D3 receptor, which is involved in various neurological processes. N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
特性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-18-9-5-4-8-16(18)12-19(23-20)21(26)22-17-10-11-24(14-17)13-15-6-2-1-3-7-15/h1-9,12,17H,10-11,13-14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGXIXCWDQDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3C(=O)N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)
![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)